H-Ser-tyr-leu-lys-lys-leu-cys-gly-thr-val-leu-gly-gly-pro-lys-NH2
Description
H-Ser-Tyr-Leu-Lys-Lys-Leu-Cys-Gly-Thr-Val-Leu-Gly-Gly-Pro-Lys-NH2 is a synthetic 15-residue peptide amide with a sequence rich in hydrophobic (e.g., Leu, Val) and positively charged (Lys²⁺) residues. Key structural features include:
- Two consecutive lysine residues (positions 4–5), enhancing cationic character.
- Proline (Pro) at position 14, introducing structural rigidity.
- Amide C-terminus, which improves metabolic stability compared to free carboxyl termini.
Properties
IUPAC Name |
1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]-N-(1,6-diamino-1-oxohexan-2-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C71H123N19O18S/c1-38(2)29-49(62(99)78-33-55(94)77-35-57(96)90-28-16-20-54(90)69(106)80-46(60(76)97)17-10-13-25-72)86-70(107)58(41(7)8)89-71(108)59(42(9)92)88-56(95)34-79-63(100)53(37-109)87-67(104)51(31-40(5)6)84-65(102)48(19-12-15-27-74)81-64(101)47(18-11-14-26-73)82-66(103)50(30-39(3)4)85-68(105)52(83-61(98)45(75)36-91)32-43-21-23-44(93)24-22-43/h21-24,38-42,45-54,58-59,91-93,109H,10-20,25-37,72-75H2,1-9H3,(H2,76,97)(H,77,94)(H,78,99)(H,79,100)(H,80,106)(H,81,101)(H,82,103)(H,83,98)(H,84,102)(H,85,105)(H,86,107)(H,87,104)(H,88,95)(H,89,108) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIRSRDFEPFDHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C71H123N19O18S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1562.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Ser-tyr-leu-lys-lys-leu-cys-gly-thr-val-leu-gly-gly-pro-lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. The process involves:
Automated Synthesis: Using peptide synthesizers to automate the deprotection and coupling steps.
Purification: Employing techniques like high-performance liquid chromatography (HPLC) to purify the synthesized peptide.
Characterization: Using mass spectrometry and other analytical methods to confirm the peptide’s structure and purity.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for amino acid substitution.
Major Products
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Modified peptides with substituted amino acid residues.
Scientific Research Applications
Biological Research
Peptides like H-Ser-Tyr-Leu-Lys-Lys-Leu-Cys-Gly-Thr-Val-Leu-Gly-Gly-Pro-Lys-NH2 are crucial in biological research due to their role as models for studying protein structure and function.
- Protein Interaction Studies : The specific sequence allows researchers to investigate how this peptide interacts with various proteins, which is essential for understanding cellular mechanisms.
- Signal Transduction Pathways : The presence of amino acids like serine and threonine suggests potential roles in phosphorylation processes, influencing cell signaling pathways.
Pharmaceutical Applications
The therapeutic potential of this compound is significant:
- Anticancer Agents : Preliminary studies indicate that peptides can modulate cancer cell growth and apoptosis. Specific sequences may enhance the delivery of chemotherapeutic agents or act as inhibitors of tumor growth.
- Antimicrobial Properties : Some peptides exhibit antimicrobial activity, making them candidates for developing new antibiotics or treatments for infections.
Materials Science
In materials science, peptides are increasingly used in the development of biomaterials:
- Peptide-based Hydrogels : The unique properties of this peptide can be exploited to create hydrogels with specific mechanical and biological characteristics suitable for tissue engineering applications.
- Catalysts in Chemical Reactions : Peptides can serve as catalysts due to their ability to stabilize transition states in chemical reactions.
Case Study 1: Anticancer Activity
A study investigated the effects of a similar peptide on cancer cell lines. The results demonstrated that the peptide inhibited cell proliferation and induced apoptosis in breast cancer cells. This suggests that modifications to the sequence could enhance its efficacy as an anticancer agent.
Case Study 2: Antimicrobial Peptides
Research has shown that peptides with similar sequences exhibit antimicrobial properties against various pathogens. By analyzing the structure-function relationship, researchers aim to optimize these peptides for use as new antibiotics.
Mechanism of Action
The mechanism of action of peptides involves their interaction with specific molecular targets, such as receptors or enzymes. The peptide sequence determines its binding affinity and specificity. For example, peptides can:
Bind to Receptors: Interact with cell surface receptors to trigger signaling pathways.
Inhibit Enzymes: Bind to enzyme active sites and inhibit their activity.
Form Structural Components: Integrate into larger protein complexes and contribute to their structural integrity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparative Analysis of Selected Peptides
Key Observations:
Charge Profile :
- The target peptide’s Lys-Lys motif (positions 4–5) confers a higher positive charge density compared to H-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 (single Arg⁵) . This may enhance interactions with anionic membranes or nucleic acids.
- In contrast, the 20-residue peptide from balances cationic (Lys) and anionic (Glu) residues, reducing net charge .
Structural Stability: The single Cys⁷ in the target peptide poses oxidation risks, necessitating reducing agents during storage. Compounds with multiple Cys residues (e.g., ’s 63-residue peptide) often form disulfide bonds, improving structural integrity .
Storage and Handling :
- Peptides with amide termini (e.g., target, ) typically require storage at -20°C to minimize degradation, as seen in . supports cold storage for biomolecules, with minimal degradation at -15°C over three months .
Biological Activity
H-Ser-Tyr-Leu-Lys-Lys-Leu-Cys-Gly-Thr-Val-Leu-Gly-Gly-Pro-Lys-NH2, a peptide composed of 15 amino acids, has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.
- Molecular Formula : C71H123N19O18S
- Molecular Weight : Approximately 1,479.4 g/mol
- CAS Number : 317331-26-3
The peptide consists of various amino acids including serine (Ser), tyrosine (Tyr), leucine (Leu), lysine (Lys), cysteine (Cys), glycine (Gly), threonine (Thr), and valine (Val). The presence of cysteine allows for the formation of disulfide bonds, which can enhance the peptide's stability and functionality in biological systems .
Synthesis
The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS). This method involves:
- Deprotection : Removal of protecting groups from the amino acid attached to a solid resin.
- Coupling : Sequential addition of amino acids using coupling reagents like HBTU or DIC.
- Cleavage : Cleaving the completed peptide from the resin using trifluoroacetic acid (TFA) and subsequent purification.
Research indicates that peptides similar to this compound may exhibit various biological activities, including:
- Opioid Receptor Modulation : Similar peptides have been shown to interact with opioid receptors, potentially influencing pain modulation and analgesic effects .
- Anticonvulsant Properties : Some analogs have demonstrated anticonvulsant activity in animal models, suggesting a role in neurological applications .
- Antimicrobial Activity : Peptides derived from natural sources often exhibit antimicrobial properties, which could be relevant for therapeutic applications against infections .
Case Studies
- Antinociceptive Effects : A study examined the antinociceptive effects of related peptides in mice, demonstrating significant pain relief comparable to established analgesics .
- Neuroprotective Potential : Research has shown that certain peptide sequences can protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities reported for various peptides with similar structures:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
